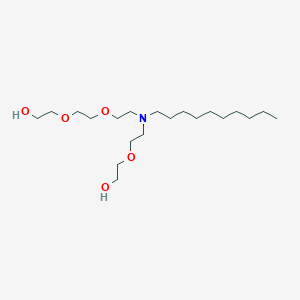![molecular formula C14H19N2O4P B14353079 Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate CAS No. 91156-37-5](/img/structure/B14353079.png)
Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a phosphonate group, a benzoyl group, and a cyanomethyl group, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate typically involves the reaction of diethyl phosphite with benzoyl cyanide and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Diethyl phosphite+Benzoyl cyanide+Amine→Diethyl [benzoyl(cyanomethyl)amino]methylphosphonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, making it a potent inhibitor of certain biochemical pathways. The cyanomethyl group can participate in nucleophilic attacks, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl cyanomethylphosphonate
- Benzoyl cyanide
- Diethyl phosphite
Uniqueness
Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Unlike simpler phosphonates, this compound can participate in a wider range of reactions, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
91156-37-5 |
|---|---|
Molekularformel |
C14H19N2O4P |
Molekulargewicht |
310.28 g/mol |
IUPAC-Name |
N-(cyanomethyl)-N-(diethoxyphosphorylmethyl)benzamide |
InChI |
InChI=1S/C14H19N2O4P/c1-3-19-21(18,20-4-2)12-16(11-10-15)14(17)13-8-6-5-7-9-13/h5-9H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
BUVLJWFMFHPLPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CN(CC#N)C(=O)C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


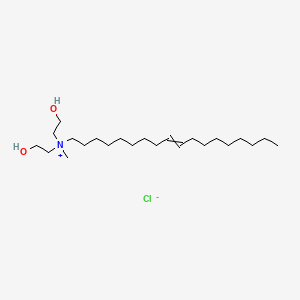
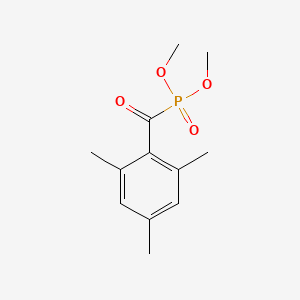

![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)


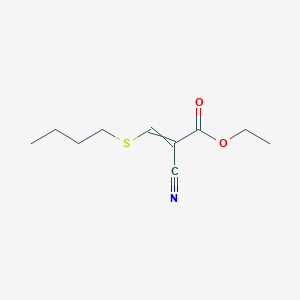
![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
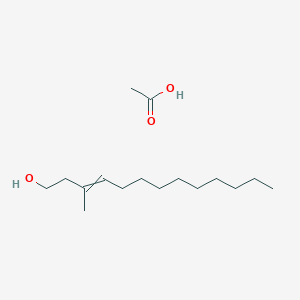

![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)

